molecular formula C21H17ClN4O2S2 B4543479 ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}PYRIMIDINE-5-CARBOXYLATE

ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}PYRIMIDINE-5-CARBOXYLATE

Cat. No.: B4543479
M. Wt: 457.0 g/mol
InChI Key: DGCFWSYXSIRFRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}PYRIMIDINE-5-CARBOXYLATE involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as hydrochloric acid. Industrial production methods may involve more efficient processes like microwave irradiation or one-pot multicomponent reactions to increase yield and reduce reaction time .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}PYRIMIDINE-5-CARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with the function of proteins involved in cell signaling pathways. The benzothiazole ring is known to bind with high affinity to multiple receptors, which can lead to various biological effects .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}PYRIMIDINE-5-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-ylamino)-4-[(4-chlorophenyl)sulfanylmethyl]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2S2/c1-2-28-19(27)15-11-23-20(26-21-25-16-5-3-4-6-18(16)30-21)24-17(15)12-29-14-9-7-13(22)8-10-14/h3-11H,2,12H2,1H3,(H,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCFWSYXSIRFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1CSC2=CC=C(C=C2)Cl)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 3
ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}PYRIMIDINE-5-CARBOXYLATE

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